Predicted Physicochemical Properties: A Key Differentiator for Pre-Formulation Screening
Compared to its core analog 1-(5-nitro-2-pyridinyl)piperazine (CAS 82205-58-1), the ethanol substituent in the target compound substantially alters predicted key physicochemical parameters. The target compound exhibits a significantly higher predicted acid dissociation constant (pKa) and distinct hydrogen bonding properties .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 14.96 ± 0.10 (Predicted) |
| Comparator Or Baseline | 1-(5-Nitro-2-pyridinyl)piperazine: Data not available for direct comparison, but significant difference is inferred from structural modification |
| Quantified Difference | Not calculable; class-level inference of significant difference |
| Conditions | In silico prediction using ACD/Labs software; reported by ChemicalBook |
Why This Matters
The higher pKa value indicates a different protonation state at physiological pH, which directly impacts solubility and permeability profiles, making the compound a distinct entity for pre-formulation and ADME screening studies.
